2,7-Dibromo-9-hexadecylcarbazole
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Overview
Description
2,7-Dibromo-9-hexadecylcarbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds. The addition of bromine atoms at the 2 and 7 positions, along with a hexadecyl group at the 9 position, enhances the compound’s reactivity and solubility, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-hexadecylcarbazole typically involves the bromination of carbazole followed by the introduction of the hexadecyl group. One common method involves the following steps:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-hexadecylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the electronic properties of the carbazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce extended π-conjugated systems .
Scientific Research Applications
2,7-Dibromo-9-hexadecylcarbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Photonic Materials: Employed in the development of photonic materials for use in lasers and optical sensors.
Biological Studies: Investigated for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored as a precursor for the synthesis of pharmacologically active compounds.
Industrial Applications: Used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-hexadecylcarbazole depends on its specific application. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport in devices like OLEDs and OPVs. In biological systems, it may interact with cellular components, affecting various biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
2,7-Dibromo-9-hexadecylcarbazole can be compared with other similar compounds, such as:
2,7-Dibromo-9-ethylcarbazole: Similar in structure but with an ethyl group instead of a hexadecyl group, leading to different solubility and reactivity properties.
2,7-Dibromo-9-octylcarbazole: Contains an octyl group, offering a balance between solubility and electronic properties.
2,7-Dibromo-9-phenylcarbazole: Features a phenyl group, which can enhance π-π stacking interactions in materials applications.
These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the long hexadecyl chain .
Properties
CAS No. |
544436-48-8 |
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Molecular Formula |
C28H39Br2N |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
2,7-dibromo-9-hexadecylcarbazole |
InChI |
InChI=1S/C28H39Br2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-31-27-21-23(29)16-18-25(27)26-19-17-24(30)22-28(26)31/h16-19,21-22H,2-15,20H2,1H3 |
InChI Key |
MKRVJWDJQURYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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